Enantiomer-Specific Anti-Inflammatory Activity: (S)-8-Hydroxycarvotanacetone vs. (R)-8-Hydroxycarvotanacetone
In a standardized screening of limonene-derived monoterpenes for LPS-induced nitric oxide (NO) inhibition in murine macrophages, (S)-8-hydroxycarvotanacetone demonstrated a higher rank-order potency than its (R)-enantiomer [1]. Both enantiomers were less potent than (S)-(+)-carvone and (+)-dihydrocarveol, but more potent than (+)-dihydrocarvone, (-)-carveol, and (S)-(-)-pulegone [1].
| Evidence Dimension | Anti-inflammatory potency (rank order by IC50) |
|---|---|
| Target Compound Data | IC50 rank: (S)-8-hydroxycarvotanacetone > (R)-8-hydroxycarvotanacetone |
| Comparator Or Baseline | Rank order: (S)-(+)-carvone > (R)-(-)-carvone > (+)-dihydrocarveol > (S)-8-hydroxycarvotanacetone > (R)-8-hydroxycarvotanacetone > (+)-dihydrocarvone > (-)-carveol > (-)-dihydrocarveol > (S)-(-)-pulegone |
| Quantified Difference | S-enantiomer ranks one position higher than R-enantiomer; both show >30% LPS-induced NO production decrease |
| Conditions | LPS-induced NO production in murine RAW 264.7 macrophages |
Why This Matters
Procurement of the correct stereoisomer is critical for reproducible anti-inflammatory activity, as the (S)-enantiomer consistently outperforms the (R)-enantiomer in this assay.
- [1] Sousa C, et al. Standardised comparison of limonene-derived monoterpenes identifies structural determinants of anti-inflammatory activity. Sci Rep. 2020;10:7199. View Source
